Karenitecin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

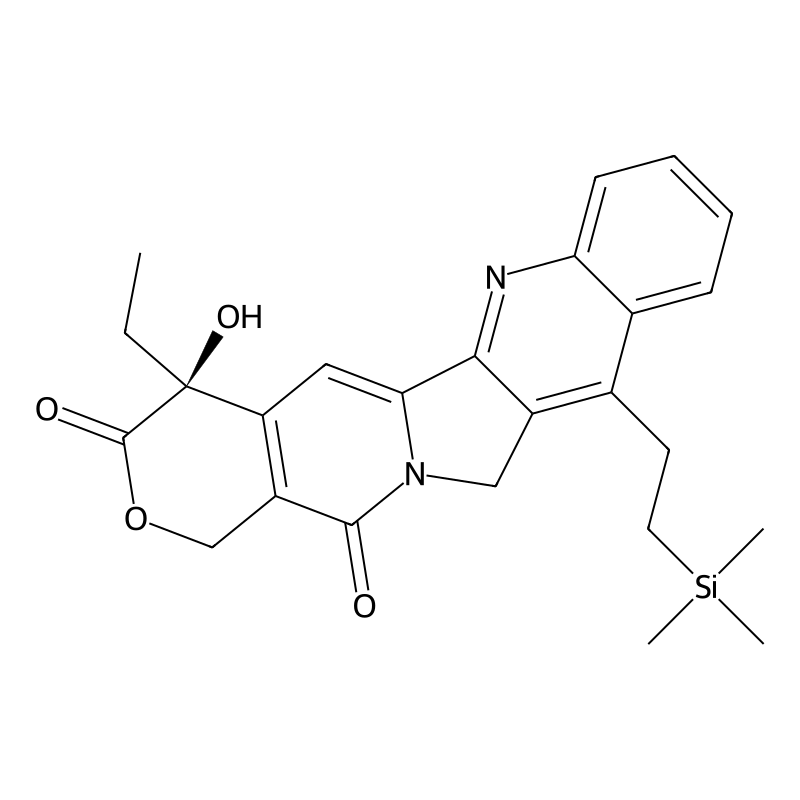

Karenitecin, also known as BNP1350, is a small molecule derived from a natural product called camptothecin. Camptothecins are a class of compounds known for their ability to inhibit the enzyme topoisomerase I, which plays a crucial role in DNA replication []. Karenitecin has been investigated as a potential therapeutic agent for cancer due to its mechanism of action.

Mechanism of Action

Karenitecin works by inhibiting topoisomerase I. During DNA replication, topoisomerase I creates temporary single-strand breaks in the DNA molecule to allow unwinding and copying. Karenitecin binds to the enzyme-DNA complex, preventing topoisomerase I from resealing the breaks. This leads to DNA damage and ultimately cell death in cancer cells [, ].

Karenitecin, also known as Cositecan or BNP1350, is a semisynthetic derivative of camptothecin, characterized by its high lipophilicity and enhanced stability at physiological pH. This compound is notable for its lactone ring, which is less susceptible to hydrolysis compared to other camptothecins, allowing for improved oral bioavailability and therapeutic potential against various cancers, particularly gliomas and colorectal cancer . The molecular formula of Karenitecin is C₃₇H₄₄N₂O₈, and it has a complex pentacyclic structure that includes a pyrrolo[3,4-beta]-quinoline moiety and a chiral center .

Karenitecin functions primarily as a topoisomerase I inhibitor. It interacts with DNA by introducing single-strand breaks through a mechanism involving the transient cleavage and rejoining of DNA strands. This reaction is facilitated by the enzyme DNA topoisomerase I, which binds to the compound, leading to the formation of a covalent intermediate that disrupts DNA supercoiling during replication and transcription . The reversible nature of this reaction allows for the restoration of DNA integrity under certain conditions, although persistent damage can lead to apoptosis in cancer cells .

Karenitecin exhibits significant biological activity, particularly in inducing apoptosis in cancer cell lines. Studies have demonstrated its ability to cause cell cycle arrest in the G2/M phase and enhance the expression of cyclin B1 in glioma cells when combined with radiation therapy . Its cytotoxic effects have been observed across various human cancer models, including head and neck carcinoma and colon cancer . The compound has shown comparable efficacy to Topotecan in xenograft models, highlighting its potential as an effective chemotherapeutic agent .

The synthesis of Karenitecin involves several steps that modify the natural camptothecin structure to enhance its pharmacological properties. Key methods include:

- Chemical Modification: The introduction of specific functional groups to improve solubility and stability.

- Lactone Formation: Ensuring that the lactone ring remains intact during synthesis to maintain biological activity.

- Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity and purity .

These synthetic approaches allow for the production of Karenitecin with desired pharmacokinetic profiles suitable for clinical application.

Karenitecin is primarily investigated for its use in cancer therapy. Its applications include:

- Chemotherapy: Targeting various cancers such as gliomas, colorectal cancer, and head and neck carcinoma.

- Radiosensitization: Enhancing the effects of radiation therapy in malignant tumors by inducing apoptosis and cell cycle arrest .

- Investigational Use: Currently undergoing clinical trials to evaluate its efficacy and safety profiles in patients with recurrent malignant gliomas .

Interaction studies have shown that Karenitecin's pharmacokinetics can be significantly influenced by concurrent medications. For instance, enzyme-inducing antiseizure drugs can enhance the clearance rate of Karenitecin, affecting its dosing regimen and therapeutic outcomes . Additionally, studies indicate synergistic effects when combined with other chemotherapeutic agents like flavopridol, which may potentiate its anticancer effects through various mechanisms including increased apoptosis .

Karenitecin belongs to a class of compounds known as camptothecins. Here are some similar compounds along with their unique characteristics:

| Compound | Unique Features |

|---|---|

| Topotecan | Approved for use in ovarian cancer; less lipophilic than Karenitecin. |

| Irinotecan | A prodrug that converts into an active metabolite; used primarily for colorectal cancer. |

| SN-38 | The active metabolite of Irinotecan; more potent than irinotecan itself. |

| Belotecan | Another camptothecin derivative with different pharmacokinetics; used in clinical trials. |

Karenitecin's unique lipophilicity and stability at physiological pH distinguish it from these compounds, potentially offering advantages in oral administration and reduced side effects associated with traditional camptothecins .

Ternary Complex Formation With DNA

Karenitecin, a synthetic silicon-containing camptothecin derivative, exerts its cytotoxic effects through the formation of a stable ternary complex with DNA topoisomerase I and double-stranded DNA [1] [2]. The mechanism of ternary complex formation involves the intercalation of karenitecin at the DNA cleavage site created by topoisomerase I, specifically between the base pairs flanking the single-strand break [3] [4]. This intercalation occurs at the interface between the upstream (-1) and downstream (+1) base pairs relative to the cleavage site [5] [4].

The formation of the ternary complex is characterized by rapid kinetics upon DNA binding, facilitated by the unique structural features of karenitecin [6]. The silicon substituent at position 7 of the camptothecin backbone enhances the lipophilic properties of the molecule, contributing to improved tissue penetration and bioavailability compared to water-soluble camptothecin derivatives [7] [1]. The drug exhibits high binding affinity for the cleaved DNA substrate, with the binding process being essentially uncompetitive, as karenitecin demonstrates minimal affinity for topoisomerase I alone or DNA alone [4].

The structural determinants governing ternary complex formation include the preservation of the α-hydroxylactone ring (E-ring) integrity, which is essential for biological activity [8] [6]. The planar pentacyclic structure of karenitecin allows for optimal base-stacking interactions with the DNA at the intercalation site [5] [9]. Molecular dynamics simulations have revealed that the most persistent camptothecin-topoisomerase I-DNA ternary complexes are characterized by stronger van der Waals and hydrophobic interactions, larger stacking areas with flanking base pairs, and reduced sensitivity to conformational changes in the DNA [9].

Stabilization of Cleavable Complexes

The stabilization of topoisomerase I-DNA cleavable complexes by karenitecin occurs through a distinct mechanism that prevents the normal religation step of the topoisomerase I catalytic cycle [6] [4]. Under physiological conditions, topoisomerase I catalyzes DNA relaxation through a transient cleavage-religation mechanism, forming covalent intermediates where the catalytic tyrosine residue (Tyr-723 in human topoisomerase I) becomes linked to the 3′-phosphate end of the cleaved DNA strand [6] [10].

Karenitecin stabilizes these normally transient cleavable complexes by forming a network of hydrogen bonds with critical topoisomerase I residues [4] [5]. Key interactions include contacts with Asp-533 and Asn-722, residues that are frequently mutated in camptothecin-resistant cell lines [4] [10]. The drug binding is further stabilized through water-bridged contacts to the active site phosphotyrosine and additional hydrogen bonding interactions [4]. The intercalated karenitecin molecule displaces the downstream DNA segment, physically preventing the religation of the cleaved strand [4].

The stability of karenitecin-induced cleavable complexes is enhanced compared to water-soluble camptothecin derivatives, with slower dissociation rates attributed to the lipophilic interactions conferred by the silicon-containing substituent [11]. Studies examining the kinetics of cleavable complex reversal have demonstrated that the stability is dominated by the activation entropy of the reversal process, with karenitecin showing reduced sensitivity to salt-induced dissociation compared to other camptothecin analogs [11] [12]. This enhanced stability directly correlates with increased cytotoxicity and apoptosis induction in tumor cells [11].

DNA Damage Response and Apoptotic Signaling

The conversion of karenitecin-stabilized topoisomerase I-DNA cleavable complexes into cytotoxic lesions occurs primarily through replication fork collision mechanisms [6] [13]. When DNA replication machinery encounters the stabilized ternary complexes, the initially reversible single-strand breaks are converted into irreversible double-strand breaks [14] [15]. This process is fundamental to the S-phase specificity of karenitecin and other topoisomerase I inhibitors [6].

The DNA damage response initiated by karenitecin-induced double-strand breaks activates multiple cellular signaling pathways [14] [16]. The primary pathway involves the phosphorylation of histone variant H2AX at serine 139 (γ-H2AX), which serves as a sensitive marker for DNA double-strand break formation [14]. This phosphorylation event rapidly occurs following DNA damage and correlates well with the number of double-strand breaks present [14].

Karenitecin treatment triggers both p53-dependent and p53-independent apoptotic pathways [16] [17]. In the p53-dependent pathway, DNA damage leads to the stabilization and activation of p53 through post-translational modifications, including phosphorylation at serine 15 and serine 20 [16] [18]. Activated p53 functions as a transcriptional regulator, inducing cell cycle arrest through p21 activation or promoting apoptosis through the transcriptional activation of pro-apoptotic genes [16] [18].

The apoptotic response to karenitecin involves the activation of multiple downstream effectors [14] [19]. Studies have demonstrated that karenitecin treatment results in caspase activation, generation of reactive oxygen species, and collapse of mitochondrial membrane potential [19]. The drug induces a transient arrest in the G2/M phase of the cell cycle with associated increases in cyclin B1 expression [19]. Additionally, karenitecin treatment leads to inhibition of protein kinase C activity, which contributes to enhanced radiosensitivity when used in combination therapies [19].

In p53-deficient cells, karenitecin can still induce apoptosis through alternative pathways involving ribosome stalling and ribotoxic stress signaling [17]. This p53-independent mechanism involves the transfer RNase SLFN11 and the kinase GCN2, which mediate ribosome stalling on specific codons and global translation inhibition [17]. The resulting ribotoxic stress activates the ribosome sensor ZAKα, which conveys apoptotic signals to the cell death machinery [17].

Resistance Mechanisms and Bypass Pathways

Several mechanisms contribute to cellular resistance against karenitecin, although the drug was specifically designed to circumvent many common resistance pathways associated with conventional camptothecin derivatives [20] [21]. The primary resistance mechanisms include alterations in drug efflux, target enzyme modifications, and enhanced DNA repair capacity [22] [23].

The breast cancer resistance protein (BCRP/ABCG2) represents a significant efflux mechanism for many topoisomerase I inhibitors [24] [22]. However, karenitecin demonstrates reduced susceptibility to BCRP-mediated resistance compared to other camptothecin derivatives [20]. Studies have shown that karenitecin is not a good substrate for BCRP, providing a significant advantage over water-soluble camptothecins such as topotecan [20]. This resistance to efflux pumps was confirmed in resistant cell line studies where karenitecin maintained activity against BCRP-overexpressing variants [20].

Topoisomerase I mutations constitute another major resistance mechanism [25] [26] [27]. The most well-characterized resistance mutation is the asparagine to serine substitution at position 722 (N722S), which has been identified in both camptothecin-resistant human cancer cells and naturally in camptothecin-producing plants [10] [27]. This mutation reduces the binding affinity of camptothecin derivatives to the topoisomerase I-DNA complex [25]. Interestingly, the N722S mutation found in camptothecin-producing plants suggests an evolutionary adaptation that allows these plants to synthesize camptothecin while protecting their own topoisomerase I from inhibition [27].

Enhanced DNA repair mechanisms can also contribute to karenitecin resistance [23] [28]. The primary repair pathway involved in processing topoisomerase I-mediated DNA damage is homologous recombination [28]. Paradoxically, deficiencies in nonhomologous end joining (NHEJ) have been shown to confer resistance to camptothecin in some cellular models, suggesting that NHEJ may represent a cytotoxic rather than protective pathway in the presence of topoisomerase I inhibitors [28].

Topoisomerase I degradation through the ubiquitin-proteasome pathway represents an additional resistance mechanism [26] [29]. Following karenitecin treatment, topoisomerase I can be ubiquitinated and degraded, with the rate of degradation correlating with drug resistance [26] [29]. The process involves the phosphorylation of topoisomerase I at serine 10 by DNA-dependent protein kinase (DNA-PKcs), followed by ubiquitination by BRCA1 [29]. Cells with higher basal levels of phosphorylated topoisomerase I show more rapid enzyme degradation and increased resistance to camptothecin-based therapies [26] [29].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Other CAS

Wikipedia

Dates

2: Daud AI, Dawson J, DeConti RC, Bicaku E, Marchion D, Bastien S, Hausheer FA 3rd, Lush R, Neuger A, Sullivan DM, Munster PN. Potentiation of a topoisomerase I inhibitor, karenitecin, by the histone deacetylase inhibitor valproic acid in melanoma: translational and phase I/II clinical trial. Clin Cancer Res. 2009 Apr 1;15(7):2479-87. doi: 10.1158/1078-0432.CCR-08-1931. Epub 2009 Mar 24. PubMed PMID: 19318485.

3: Grossman SA, Carson KA, Phuphanich S, Batchelor T, Peereboom D, Nabors LB, Lesser G, Hausheer F, Supko JG; New Approaches to Brain Tumor Therapy CNS Consortium. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas. Neuro Oncol. 2008 Aug;10(4):608-16. doi: 10.1215/15228517-2008-030. Epub 2008 Jun 24. PubMed PMID: 18577560; PubMed Central PMCID: PMC2666235.

4: Kavanagh JJ, Sill MW, Ramirez PT, Warshal D, Pearl ML, Morgan MA. Phase II multicenter open-label study of karenitecin in previously treated epithelial ovarian and primary peritoneal cancer: a Gynecologic Oncology Group Study. Int J Gynecol Cancer. 2008 May-Jun;18(3):460-4. Epub 2007 Sep 13. PubMed PMID: 17854432.

5: Jacob E, Scorsone K, Blaney SM, D'Argenio DZ, Berg SL. Synergy of karenitecin and mafosfamide in pediatric leukemia, medulloblastoma, and neuroblastoma cell lines. Pediatr Blood Cancer. 2008 Apr;50(4):757-60. PubMed PMID: 17849472; PubMed Central PMCID: PMC2975705.

6: Miller AA, Herndon JE 2nd, Gu L, Green MR; Cancer and Leukemia Group B. Phase II trial of karenitecin in patients with relapsed or refractory non-small cell lung cancer (CALGB 30004). Lung Cancer. 2005 Jun;48(3):399-407. Epub 2005 Jan 23. PubMed PMID: 15893009.

7: Daud A, Valkov N, Centeno B, Derderian J, Sullivan P, Munster P, Urbas P, Deconti RC, Berghorn E, Liu Z, Hausheer F, Sullivan D. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study. Clin Cancer Res. 2005 Apr 15;11(8):3009-16. PubMed PMID: 15837755.

8: Smith JA, Newman RA, Hausheer FH, Madden T. Evaluation of in vitro drug interactions with karenitecin, a novel, highly lipophilic camptothecin derivative in phase II clinical development. J Clin Pharmacol. 2003 Sep;43(9):1008-14. PubMed PMID: 12971034.

9: Smith JA, Hausheer F, Newman RA, Madden TL. Development of a high-performance liquid chromatographic method to determine the concentration of karenitecin, a novel highly lipophilic camptothecin derivative, in human plasma and urine. J Chromatogr B Biomed Sci Appl. 2001 Aug 5;759(1):117-24. PubMed PMID: 11499615.

10: Matsui S, Endo W, Wrzosek C, Haridas K, Seetharamulu P, Hausheer FH, Rustum YM. Characterisation of a synergistic interaction between a thymidylate synthase inhibitor, ZD1694, and a novel lipophilic topoisomerase I inhibitor karenitecin, BNP1100: mechanisms and clinical implications. Eur J Cancer. 1999 Jun;35(6):984-93. PubMed PMID: 10533483.